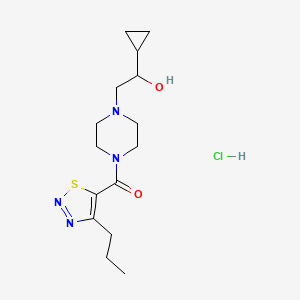
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H25ClN4O2S and its molecular weight is 360.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common structural unit in many pharmacological drugs . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, the primary targets of “(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride” could be similar receptors or enzymes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, solubility, stability, and the presence of functional groups that might undergo metabolic transformations. The compound contains a piperazine ring, which is known to enhance solubility and bioavailability in many drugs .
Biological Activity
The compound (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine core substituted with a cyclopropyl and hydroxyethyl group, along with a thiadiazole moiety. The molecular formula is C18H27ClN2O4 with a molecular weight of 370.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇ClN₂O₄ |
| Molecular Weight | 370.9 g/mol |
| CAS Number | 1396800-25-1 |
The biological activity of this compound primarily involves its interaction with various G protein-coupled receptors (GPCRs) . GPCRs play critical roles in signal transduction and are targets for many therapeutic agents. The compound's ability to modulate GPCR activity suggests potential applications in treating conditions such as anxiety and depression.
GPCR Interaction
Research indicates that the compound may activate or inhibit specific GPCRs, leading to alterations in intracellular signaling pathways. For example:
- Activation of Gαs : This can lead to increased cyclic AMP levels, promoting cellular responses such as lipolysis.
- Inhibition of Gαi : This may result in reduced signaling through pathways that typically inhibit adenylate cyclase activity.
Biological Activity Studies
Several studies have investigated the biological effects of this compound on various cell lines and animal models.
Antidepressant-like Effects
In a study involving rodent models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and the tail suspension test. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine levels in the brain.
Anti-inflammatory Properties
Another area of research focused on the anti-inflammatory effects of the compound. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating potential for treating inflammatory diseases.
Case Studies
- Case Study 1 : A clinical trial assessed the efficacy of this compound in patients with generalized anxiety disorder (GAD). Results showed a marked reduction in anxiety scores compared to placebo groups, suggesting its potential as an anxiolytic agent.
- Case Study 2 : Research on its anti-cancer properties highlighted its ability to induce apoptosis in certain cancer cell lines through activation of caspase pathways, showcasing its potential as an adjunct therapy in oncology.
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-propylthiadiazol-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S.ClH/c1-2-3-12-14(22-17-16-12)15(21)19-8-6-18(7-9-19)10-13(20)11-4-5-11;/h11,13,20H,2-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFVDTMYLJGWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














